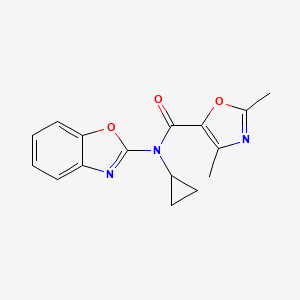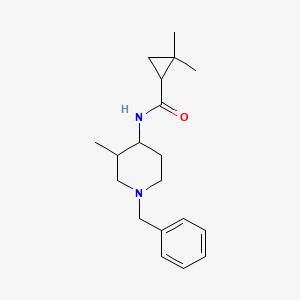![molecular formula C11H18N4O B7438207 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol, also known as A-867744, is a small molecule drug that has been developed for scientific research purposes. It was first identified as a potent and selective inhibitor of the TRPC5 ion channel, which is involved in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol involves the inhibition of TRPC5 ion channel activity. TRPC5 is a non-selective cation channel that is permeable to calcium ions and is expressed in various tissues, including the brain, kidney, and cardiovascular system. It plays a role in regulating calcium signaling and cell proliferation, migration, and differentiation. 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol binds to a specific site on TRPC5 and prevents the influx of calcium ions into the cell, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol has been shown to have various biochemical and physiological effects, depending on the tissue and cell type being studied. In vascular smooth muscle cells, it reduces calcium influx and decreases vascular tone, which may have implications for the treatment of hypertension. In podocytes, which are specialized cells in the kidney that play a role in filtration and urine formation, it protects against injury and apoptosis induced by high glucose levels, which may have implications for the treatment of diabetic nephropathy. In the brain, it has been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol in lab experiments is its high potency and selectivity for TRPC5 ion channel. This allows researchers to specifically target this channel and study its role in different processes without affecting other ion channels or receptors. However, one of the limitations of using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol is its low solubility in water, which may require the use of organic solvents or other methods to enhance its delivery and bioavailability.
Direcciones Futuras
There are several future directions for the use of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol in scientific research. One direction is to investigate its potential therapeutic applications in different diseases, such as hypertension, kidney diseases, and neurological disorders. Another direction is to explore its effects on other ion channels and receptors, as well as its interactions with other drugs and compounds. Additionally, the development of new analogs and derivatives of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol may lead to the discovery of more potent and selective inhibitors of TRPC5 ion channel.
Métodos De Síntesis
The synthesis of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol involves several steps, including the preparation of the pyrrolidine and pyrimidine intermediates, followed by the coupling reaction between them. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry. The detailed synthesis method has been published in a scientific journal and can be accessed by researchers who are interested in using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol for their studies.
Aplicaciones Científicas De Investigación
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol has been used in various scientific research studies to investigate the role of TRPC5 ion channel in different physiological and pathological processes. For example, it has been shown to regulate calcium signaling in vascular smooth muscle cells, which is important for the maintenance of vascular tone and blood pressure. It has also been implicated in the pathogenesis of kidney diseases, such as focal segmental glomerulosclerosis and diabetic nephropathy. By using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol as a tool, researchers can study the molecular mechanisms underlying these processes and develop new therapeutic strategies.
Propiedades
IUPAC Name |
1-[1-(6-aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(16)5-9-3-2-4-15(9)11-6-10(12)13-7-14-11/h6-9,16H,2-5H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRASRMQXQSHNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C2=NC=NC(=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)

![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)


![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)

![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)

![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)

![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)